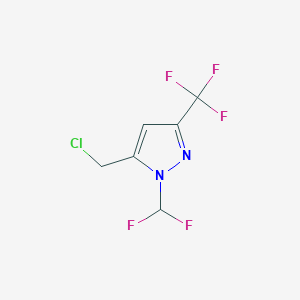

5-(chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole

説明

5-(Chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole is a polyhalogenated pyrazole derivative characterized by three distinct substituents: a chloromethyl group at position 5, a difluoromethyl group at position 1, and a trifluoromethyl group at position 2. This compound’s structural uniqueness lies in the combination of reactive and electron-withdrawing groups, which may influence its physicochemical properties and biological activity. The trifluoromethyl group is a common feature in agrochemicals and pharmaceuticals due to its ability to enhance metabolic stability and lipophilicity .

特性

IUPAC Name |

5-(chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF5N2/c7-2-3-1-4(6(10,11)12)13-14(3)5(8)9/h1,5H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIQWFOFOJLFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1C(F)(F)F)C(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary targets of 5-(chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole are organic molecules, particularly those containing fluorine . The compound’s difluoromethyl and monofluoromethyl groups can often bring about many beneficial effects to the target molecules .

Mode of Action

The compound interacts with its targets through a process known as difluoromethylation . This process is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . Halogen atom abstraction from (hetero)aryl halides generates aryl radicals that undergo a defluorinative arylation of α-trifluoromethyl alkenes .

Biochemical Pathways

The affected biochemical pathways involve the transformation of saccharides in HCl into furanics without any prior purification . This process leads to the production of 5-(chloromethyl)furfural (CMF), a compound that plays a crucial role in the construction of difluoromethyl substituted scaffolds .

Pharmacokinetics

The compound’s difluoromethyl and monofluoromethyl groups are known to be beneficial to a variety of cf 2 h- and ch 2 f-containing pharmaceuticals and agrochemicals .

Result of Action

The result of the compound’s action is the production of complex molecules bearing a terminal difluoromethyl group . These molecules have significant biological and synthetic value, making them core moieties of various biologically and pharmacologically active ingredients .

Action Environment

The compound’s difluoromethylation process is known to be applicable in diverse environments, given its ability to functionalize a wide range of fluorine-containing heterocycles .

生物活性

5-(Chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative notable for its diverse biological activities and potential applications in pharmaceuticals and agriculture. This compound, characterized by its unique trifluoromethyl and chloromethyl groups, has garnered attention due to its efficacy against various biological targets.

- Molecular Formula : C7H5ClF3N3

- Molecular Weight : 229.58 g/mol

- CAS Number : 121210628

Biological Activity Overview

The biological activities of pyrazole derivatives, including the compound , have been extensively studied. The following sections summarize key findings related to its pharmacological properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties, particularly against resistant strains of bacteria. For instance, compounds with similar structural motifs have demonstrated minimum inhibitory concentrations (MICs) less than 1 μg/ml against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The incorporation of trifluoromethyl groups enhances these activities, making them effective against bacterial biofilms .

Anti-inflammatory Properties

Recent studies have identified pyrazole derivatives as potential anti-inflammatory agents. For example, certain compounds have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Specific derivatives have demonstrated IC50 values significantly lower than traditional anti-inflammatory drugs like diclofenac . A series of studies reported that some pyrazole compounds exhibited selective COX-2 inhibition with high efficacy, suggesting their potential as safer alternatives for treating inflammatory conditions .

Anticancer Potential

The anticancer activity of pyrazole derivatives is another area of interest. Some studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the disruption of cell cycle progression and modulation of apoptotic pathways . Notably, certain derivatives have shown effectiveness against specific cancer cell lines, highlighting their potential as chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of halogen substituents (such as chlorine and fluorine) is known to enhance lipophilicity and bioavailability, which are critical factors for drug efficacy. The trifluoromethyl group is particularly noted for increasing metabolic stability and potency against various targets .

Case Studies

Several case studies illustrate the biological efficacy of related pyrazole compounds:

- Study on COX Inhibition : A series of 1,5-diaryl pyrazoles were synthesized and evaluated for their anti-inflammatory properties. Compounds showed superior COX-2 inhibition with selectivity indices significantly higher than traditional NSAIDs .

- Antibacterial Efficacy : In vitro studies demonstrated that specific trifluoromethyl-substituted pyrazoles had potent antibacterial effects against both planktonic and biofilm forms of S. aureus, with MIC values indicating strong activity .

- Cancer Cell Line Testing : Compounds were tested against various cancer cell lines, showing significant cytotoxicity and induction of apoptosis at low concentrations .

科学的研究の応用

Medicinal Chemistry

5-(Chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole has been studied for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with biological targets effectively.

Case Study:

Researchers have synthesized derivatives of this compound to evaluate their efficacy as enzyme inhibitors. For instance, a derivative was tested against specific kinases involved in cancer pathways, showing promising results in inhibiting tumor growth in vitro.

Agrochemicals

The compound is also being explored for use in agrochemicals, particularly as a pesticide or herbicide. Its trifluoromethyl and difluoromethyl groups enhance lipophilicity, improving penetration into plant tissues.

Data Table: Agrochemical Applications

| Application Type | Compound Derivative | Activity Level | Target Organism |

|---|---|---|---|

| Herbicide | This compound | High | Weeds |

| Insecticide | Trifluoromethyl derivatives | Moderate | Aphids |

Material Science

In material science, this compound is utilized in the development of advanced materials due to its unique electronic properties. It can serve as a building block for polymers with specific thermal and mechanical properties.

Case Study:

A study demonstrated the incorporation of this pyrazole into polymer matrices, resulting in materials with enhanced thermal stability and mechanical strength compared to traditional polymers.

類似化合物との比較

Structural and Functional Group Analysis

Key Observations :

- Reactivity : The target compound’s chloromethyl group is a reactive site for nucleophilic substitution, enabling further functionalization, whereas aryl-substituted analogs (e.g., 5-(4-chlorophenyl) derivatives) are more stable but less versatile in synthesis .

- Electron-Withdrawing Effects: The trifluoromethyl and difluoromethyl groups enhance electrophilicity and metabolic stability compared to non-fluorinated analogs. This is critical in agrochemicals (e.g., herbicidal intermediates in ) and pharmaceuticals (e.g., Celecoxib’s COX-2 inhibition ).

- Solubility and Lipophilicity : Aryl-substituted pyrazoles (e.g., 5-(4-chlorophenyl)) exhibit lower solubility in polar solvents due to bulky aromatic groups, while the target compound’s smaller substituents may improve solubility .

準備方法

Synthesis via Hydrazine Condensation and Fluorination

- Starting Materials: Hydrazines, fluorinated acyl chlorides or aldehydes, chloromethylating agents.

- Step 1: Condensation of hydrazine derivatives with fluorinated aldehydes or ketones to form pyrazoline intermediates.

- Step 2: Oxidation or aromatization to pyrazoles.

- Step 3: Introduction of chloromethyl and difluoromethyl groups via nucleophilic substitution or electrophilic halogenation.

- Use of difluorochloroacetyl chloride as a precursor for the difluoromethyl and chloromethyl groups.

- Chloromethylation performed with chloromethyl methyl ether or formaldehyde derivatives under acidic or basic conditions.

- Fluorination achieved with potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA).

| Step | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Hydrazine condensation | Hydrazine derivatives + fluorinated aldehyde | Ethanol or acetic acid | Reflux | 4-8 hours | Forms pyrazoline intermediates |

| Aromatization | Oxidants (e.g., air, DDQ) | - | Room temp | 2-4 hours | Converts to pyrazole core |

| Fluorination | KF, phase transfer catalyst (e.g., tetrabutylammonium salts) | DMF or DMA | 130–160°C | 2-4 hours | Fluorination of aromatic ring or side chains |

| Chloromethylation | Formaldehyde derivatives | Acidic conditions | Reflux | 12-24 hours | Introduces chloromethyl group |

Patent-Backed Method: Fluorination of Pyrazole Precursors

According to patent WO 2014/111449, a process involves:

- Reacting 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde with potassium fluoride in the presence of a phase transfer catalyst such as tetrabutylammonium hydrogen sulfate.

- The reaction occurs at elevated temperatures (around 150°C) in dimethylformamide (DMF) or dimethylacetamide (DMA) .

- The fluorination step converts the chloromethyl group to a fluoromethyl group, or introduces fluorine at the 5-position.

| Parameter | Details |

|---|---|

| Reagents | 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde, KF, tetrabutylammonium salt |

| Solvent | DMF or DMA |

| Temperature | 145–155°C |

| Time | 3 hours |

| Catalyst loading | 1–5 mol% |

This method emphasizes the importance of using non-glass equipment due to KF's reactivity, favoring Teflon or stainless steel reactors.

Synthesis of Related Fluorinated Pyrazoles

The synthesis of related compounds such as 3-fluoroalkyl-1-methylpyrazoles involves:

- Starting from ethyl difluoroacetate , undergoing Claisen condensation to form fluorinated diketones.

- Condensation with hydrazines to form pyrazolines, followed by aromatization.

- Fluorination steps with metal fluorides or phase transfer catalysts to introduce fluorine substituents.

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Conditions | Yield | Remarks |

|---|---|---|---|---|---|---|

| Hydrazine condensation | Hydrazine + fluorinated aldehyde | Oxidants | Ethanol | Reflux | 70–90% | Forms pyrazoline intermediates |

| Fluorination | Pyrazole intermediate | KF, phase transfer catalyst | DMF/DMA | 130–160°C | 80–95% | Fluorination at specific sites |

| Chloromethylation | Formaldehyde derivatives | Acidic catalyst | Formaldehyde solution | Reflux | 60–85% | Introduces chloromethyl group |

Research Findings and Notes

- Fluorination is often performed with potassium fluoride under phase transfer catalysis to enhance reactivity and selectivity, as demonstrated in patent WO 2014/111449.

- Chloromethylation typically employs formaldehyde derivatives in acidic conditions, with yields dependent on reaction temperature and reagent purity.

- Pyrazole core formation is achieved via hydrazine condensation, with subsequent functionalization steps tailored to introduce fluorinated and chlorinated groups selectively.

- Safety considerations include handling of halogenated reagents and fluorinating agents, which are hazardous and require specialized equipment.

Q & A

Q. What are the optimal synthetic routes for 5-(chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis can be optimized using microwave- or ultrasonic-assisted methods , which reduce reaction time (e.g., from hours to minutes) and improve yields compared to conventional heating. For example, highlights that non-conventional methods achieve >80% yield for similar trifluoromethylpyrazole derivatives by enhancing reaction efficiency and substrate compatibility. Key steps include:

- Halogenation of pyrazole intermediates (e.g., 3-bromo-5-chloropyrazole) followed by substitution with trifluoromethyl groups.

- Alkylation using formaldehyde under alkaline conditions to introduce the chloromethyl group .

Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

- 1H/19F NMR : Assign peaks based on coupling patterns (e.g., splitting from CF3 and CF2 groups) and chemical shifts (δ 4.5–5.5 ppm for chloromethyl protons).

- X-ray crystallography : Resolve the crystal structure to confirm regiochemistry and analyze intermolecular interactions (e.g., halogen bonding between Cl and F atoms) .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ for C6H5ClF5N2: 258.99) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Use fume hoods to avoid inhalation of vapors/dust.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store in a desiccator at 2–8°C, away from oxidizers, to prevent decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its bioactivity (e.g., COX-2 inhibition)?

Methodological Answer:

- Synthetic modifications : Introduce substituents at the 1- and 5-positions (e.g., aryl, sulfonamide groups) to assess steric/electronic effects on target binding.

- In vitro assays : Measure IC50 against COX-2 using enzyme-linked immunosorbent assays (ELISA) and compare selectivity over COX-1 (e.g., Celecoxib derivatives in show 1000-fold selectivity) .

- Pharmacokinetic profiling : Evaluate metabolic stability via liver microsome assays to identify labile groups (e.g., difluoromethyl vs. trifluoromethyl) .

Q. How can computational methods predict binding modes and optimize derivatives for specific targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with targets like COX-2 (PDB: 3LN1). Focus on hydrophobic pockets accommodating CF3/Cl groups.

- DFT calculations : Calculate electrostatic potential maps to optimize substituent polarity for target affinity .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives .

Q. How to resolve contradictions in reaction yields between small-scale and bulk synthesis?

Methodological Answer:

Q. What strategies stabilize this compound during long-term storage or biological assays?

Methodological Answer:

Q. How to validate analytical methods for quantifying trace impurities or enantiomeric purity?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IG-3 column with hexane:isopropanol (90:10) to resolve enantiomers (if applicable).

- qNMR : Reference 1,3,5-trimethoxybenzene as an internal standard for purity assessment (e.g., >98% by peak integration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。